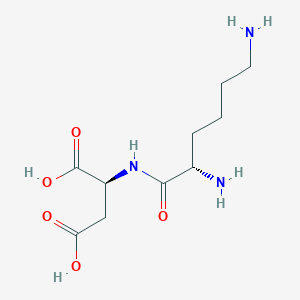
Lys-Asp
Overview
Description
Synthesis Analysis
The synthesis of Lys-Asp involves the aspartate-family pathway, which leads to the production of four key essential amino acids: Lys, Met, Thr, and Ile . Lysine and methionine are the most limiting amino acids in cereals and legumes crops, respectively . The metabolic pathways of these four essential amino acids and their interactions with regulatory networks have been well characterized .Molecular Structure Analysis
The molecular structure of Lys-Asp is characterized by its molecular formula C10H19N3O5, with an average mass of 261.275 Da and a monoisotopic mass of 261.132477 Da . It has two defined stereocentres .Chemical Reactions Analysis
A study has shown that an isopeptide bond can form spontaneously between the side chains of Lys and Asp . This bond formation is autocatalytic and has been observed in certain bacterial cell-surface proteins .Physical And Chemical Properties Analysis
Lys-Asp has a density of 1.3±0.1 g/cm3, a boiling point of 541.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It has a molar refractivity of 62.1±0.3 cm3, and a molar volume of 196.9±3.0 cm3 . It also has a polar surface area of 156 Å2 and a polarizability of 24.6±0.5 10-24 cm3 .Scientific Research Applications
Nutritional Importance in Plant Foods and Feeds
- The Asp family pathway, which includes Lys, is crucial for synthesizing essential amino acids like Lys, Thr, Met, and Ile. These amino acids are not naturally synthesized by humans and monogastric livestock and must be supplemented in their diets. Lys is especially important due to its limited availability in cereal grains, a major source of plant foods and feeds. Metabolic engineering can increase Lys levels in seeds, though it may impact seed germination and energy-related metabolites in plants (Galili, 2011).
Aza-Peptide Michael Acceptors for Inhibiting Clan CD Cysteine Proteases
- Aza-peptide Michael acceptors, including aza-Asp derivatives, have shown effectiveness as inhibitors for clan CD cysteine proteases. Aza-Asp derivatives specifically target caspases, while aza-Lys derivatives effectively inhibit other enzymes like gingipain K and clostripain. These inhibitors exhibit high specificity and potency, with minimal cross-reactivity with other proteases (Doğan Ekici et al., 2004).
Role in Plant Immunity and Stress Response
- Asp-derived amino acids, including Lys, play a significant role in plant immunity. Mutations in genes related to Asp-derived amino acid biosynthesis can greatly affect plant resistance to various pathogens. For instance, Lys catabolism produces pipecolic acid, an important immune signal that amplifies plant defense responses and regulates systemic acquired resistance (Zeier, 2013).
Enhancing Protein Sequence Coverage in Proteomic Studies
- In proteomics, using multiple enzyme digests, including Lys-C and Asp-N, can increase protein sequence coverage. This approach is beneficial for analyzing complex samples like plasma, as it allows for the detection of overlapping but distinct sets of proteins and improves the certainty of protein identification (Choudhary et al., 2003).
Development of Polyplex Systems for Gene Delivery
- The development of polyplex systems for gene delivery has utilized Lys as a DNA anchoring moiety in the amino acid sequence of poly(ethylene glycol)-b-cationic poly(N-substituted asparagine). This approach has led to polyplexes with improved stability and high transfection efficacy, indicating the potential of Lys-Asp sequences in gene therapy applications (Miyata et al., 2007).
Future Directions
Mechanism of Action
Target of Action
H-Lys-Asp-OH, also known as Lys-Asp, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Mode of Action
It is known that peptides can interact with a variety of targets, including enzymes, receptors, and other proteins, to modulate their function .
Biochemical Pathways
Lysine (Lys) residues in proteins undergo a wide range of reversible post-translational modifications (PTMs), which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization . Aspartic acid (Asp), on the other hand, is involved in peptide hydrolysis, a process that has been implicated in a wide range of biological, biotechnological, and industrial applications . Therefore, the Lys-Asp peptide could potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that peptide half-life in plasma generally correlates with the n-termini residue . Peptides with N-termini residues of Met, Ser, Ala, Thr, Val, or Gly typically have longer half-lives, whereas Phe, Leu, Asp, Lys, or Arg at N-termini tend to yield shorter half-lives . This suggests that the bioavailability of Lys-Asp could be influenced by these factors.
Result of Action
Given the roles of lys and asp in protein modifications and peptide hydrolysis, it is plausible that lys-asp could influence these processes, potentially leading to changes in protein function, cellular signaling, and other biological processes .
properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOWSLJGLSUOME-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lys-Asp | |
CAS RN |
20556-18-7 | |
| Record name | Lysylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Lys-Asp?
A1: The molecular formula of Lys-Asp is C6H12N2O5, and its molecular weight is 192.17 g/mol.
Q2: Are there any spectroscopic data available for Lys-Asp?
A2: While the provided research papers don't delve into detailed spectroscopic characterization of Lys-Asp itself, [] mentions the use of nuclear magnetic resonance (NMR) spectroscopy to study the conformations of cyclic dipeptides including H-Lys-Asp-OH. This technique helps determine the three-dimensional structure and dynamics of molecules in solution. Additionally, circular dichroism (CD) spectroscopy was also employed to analyze the conformations of these cyclic dipeptides. []
Q3: How do structural modifications to Lys-Asp affect its biological activity?
A3: Research suggests that modifications to Lys-Asp, particularly the addition of hydrophobic hydrocarbon chains, can significantly influence its biological activity. For instance, derivatives like Lys(Z)-Asp(OC4H9)-OC4H9 (6e) and C15H31CO-Lys(Z)-Asp (4c) exhibited notable lipolytic activity in rat fat cells. [] The presence of these hydrophobic chains appears to enhance the interaction with biological membranes, influencing the peptide's ability to induce lipolysis. []
Q4: What is the significance of charge groups in Lys-Asp derivatives for their lipolytic activity?
A4: Charge groups within Lys-Asp derivatives seem crucial for their lipolytic action. [] While the exact mechanism remains unclear, it is suggested that these charged groups might interact with specific receptors or signaling molecules involved in the lipolysis pathway.
Q5: Can you elaborate on the role of Lys-Asp sequences in growth-hormone-mediated lipolysis?
A5: Research has shown that Lys-Asp can both induce lipolysis and inhibit growth-hormone-mediated lipolysis, albeit with weak potency. [] Certain derivatives, like C15H31CO-Lys-Asp(OMe)-OMe (3c), demonstrated strong inhibitory effects on growth-hormone-mediated lipolysis without exhibiting any lipolytic activity themselves. [] This suggests a potential interaction with growth hormone receptors or downstream signaling pathways, ultimately modulating the lipolytic response.
Q6: How do cyclic analogues of peptides containing the Lys-Asp sequence compare to their linear counterparts in terms of potency and selectivity for melanocortin receptors?
A6: Introducing conformational constraints through cyclization can significantly impact the activity and selectivity of peptides at melanocortin receptors. Notably, the cyclic alpha-MSH analogue Ac-c[Cys-Glu-His-D-Phe-Arg-Trp-D-Cys]-Pro-Pro-Lys-Asp-NH(2) (compound 5) exhibited high selectivity for the human MC5R receptor, showcasing a 560-fold higher selectivity compared to the MC3R and 1000-fold higher than the MC4R. [] Such enhanced selectivity arising from cyclization highlights the importance of conformational flexibility in receptor binding and activation.
Q7: What are the known biological activities of Lys-Asp and its derivatives?
A7: Lys-Asp and its derivatives have demonstrated a range of biological activities, primarily focusing on:
- Lipolysis: As mentioned earlier, Lys-Asp and specific derivatives can induce lipolysis or modulate growth-hormone-mediated lipolysis in fat cells. [] This has implications for potential therapeutic applications in metabolic disorders.
- Immunomodulation: Studies have explored the immunomodulatory effects of oligopeptides containing the Lys-Asp sequence, particularly in the context of thymopoietin fragments. These peptides have shown potential in influencing T-cell function and immune responses. [, , , ]
Q8: What are the potential applications of Lys-Asp-containing peptides in the treatment of diseases?
A8: While still in research phases, Lys-Asp-containing peptides show promise in addressing various conditions:
- Metabolic Disorders: The lipolytic activity of certain Lys-Asp derivatives could be leveraged for treating obesity and related metabolic disorders by promoting the breakdown of stored fats. []
- Immunodeficiencies: Oligopeptides like TP-3 (Arg-Lys-Asp) have shown potential in reducing the immunosuppressive effects of certain drugs and enhancing T cell activity, suggesting potential applications in treating immunodeficiency disorders. []
- Cancer: The immunomodulatory effects of Lys-Asp-containing peptides, particularly their influence on T-cell function, hold potential for development as immunotherapeutic agents for cancer treatment. [, , ]
Q9: What is the significance of the Lys-Asp sequence in thymopoietin, and how do its fragments, like TP-3 and TP-5, exert their immunomodulatory effects?
A9: The Lys-Asp sequence is found within the active site of thymopoietin, a hormone playing a vital role in T cell differentiation and function. [, ] Fragments like TP-3 (Arg-Lys-Asp) and TP-5 (Arg-Lys-Asp-Val-Tyr), encompassing this sequence, have been shown to exhibit immunomodulatory activity, potentially by mimicking the effects of thymopoietin. [, , , ] Although the exact mechanisms remain under investigation, they are believed to interact with specific receptors on T cells, influencing their maturation, proliferation, and cytokine production. [, ]
Q10: What is known about the stability of Lys-Asp and its impact on potential therapeutic applications?
A10: While specific data on the stability of Lys-Asp itself are limited in the provided research, one study using tritiated thymopoietin32-36 (TP5) demonstrated rapid degradation of the pentapeptide in human plasma, with an approximate half-life of 30 seconds. [] This rapid degradation highlights the need for strategies to enhance the stability of Lys-Asp-containing peptides for therapeutic applications. This could involve modifications to the peptide backbone, encapsulation within delivery systems, or alternative administration routes to bypass systemic degradation.
Q11: Have computational methods been employed in the study of Lys-Asp and its derivatives?
A11: Yes, computational studies have played a role in understanding the structure and interactions of molecules containing the Lys-Asp sequence. [, , ] Molecular modeling techniques, particularly molecular dynamics (MD) simulations, have been employed to investigate the conformational behavior of transmembrane domains in viral envelope glycoproteins containing Lys-Asp motifs. [] These simulations provide valuable insights into how these proteins interact within a lipid bilayer environment, potentially influencing viral fusion mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Piperazinecarboxylic acid, 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-, 1,1-dimethylethyl ester](/img/structure/B3250767.png)

![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)
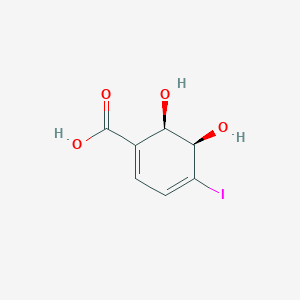



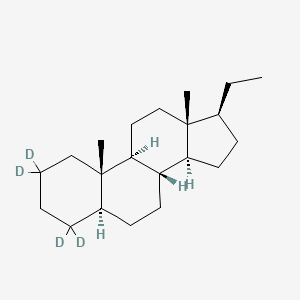
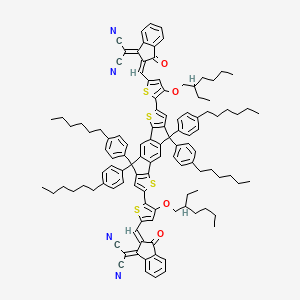
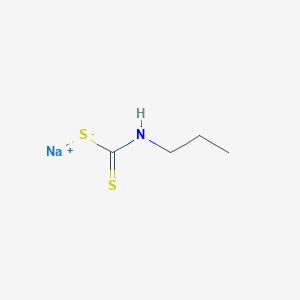
![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)
![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)
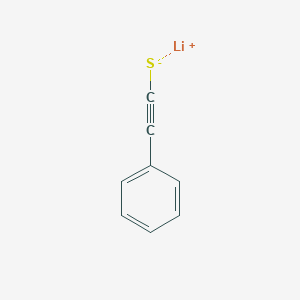
![4-(3,4-Dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one](/img/structure/B3250893.png)